2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
Description
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-15-6-4-3-5-14(15)19-16(20)11-23-17(21)12-7-9-13(18)10-8-12/h3-10H,2,11,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIYQJCXHYCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-aminobenzoic acid to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
- 2-[(2-Propoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
- 2-[(2-Butoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
Uniqueness
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups .
Biological Activity
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate, with the CAS number 387837-98-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including its mechanisms of action, cytotoxic effects, and comparative analysis with similar compounds.
- Molecular Formula : C17H18N2O4
- Molecular Weight : 314.34 g/mol
- Structure : The compound features an ethoxy group attached to an aniline moiety and a benzoate structure, which is believed to influence its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions can modulate various signaling pathways and enzyme activities, potentially leading to therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Binding : It could bind to cellular receptors that mediate apoptosis (programmed cell death), enhancing its anticancer properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have shown that it exhibits significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines.
Case Study Data
A comparative study evaluated the cytotoxicity of several derivatives related to this compound. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Relative Potency to Cisplatin |
|---|---|---|---|
| 2-[(2-Ethoxyphenyl)amino]-... | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Similar Compound A | SUIT-2 | 5.5 | Less potent than cisplatin |
| Similar Compound B | HT-29 | 0.8 | 50.8 times more potent |
These findings indicate that derivatives of this compound can be significantly more effective than traditional chemotherapeutics like cisplatin in certain contexts.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values is still limited.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its ethoxy group, which differentiates it from similar compounds such as:
- 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
- 2-[(3-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate
These structural variations can significantly affect their reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
